![molecular formula C13H17NO4S B7595730 4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid, commonly known as CMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white, crystalline powder that is soluble in water and organic solvents. CMS has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of CMS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CMS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, CMS has been found to activate AMP-activated protein kinase (AMPK), a signaling pathway involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
CMS has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CMS has also been found to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. Additionally, CMS has been found to increase the expression of glucose transporter 4 (GLUT4), a protein involved in the uptake of glucose by cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMS has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Its solubility in water and organic solvents makes it easy to use in a variety of experimental settings. However, there are also some limitations to the use of CMS in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential toxicity and side effects have not been fully studied, which could limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CMS. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of CMS in treating different types of cancer and to identify the optimal dosing and administration regimens. Another area of interest is the potential use of CMS in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis. Further studies are needed to determine the safety and efficacy of CMS in these settings. Additionally, more research is needed to fully understand the mechanism of action of CMS and to identify other potential therapeutic targets.
Métodos De Síntesis
The synthesis of CMS involves a multi-step process that begins with the reaction of cyclopropylmethyl chloride with sodium sulfite to form cyclopropylmethylsulfonate. This intermediate is then reacted with methylamine to form 4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid. The final product is obtained after purification through crystallization.
Aplicaciones Científicas De Investigación
CMS has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. CMS has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. CMS has been studied for its potential use in the treatment of diabetes, as it has been shown to lower blood glucose levels in animal models of the disease.
Propiedades
IUPAC Name |
4-[[cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-14(19(17,18)9-11-2-3-11)8-10-4-6-12(7-5-10)13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFFXZMTKVONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)S(=O)(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

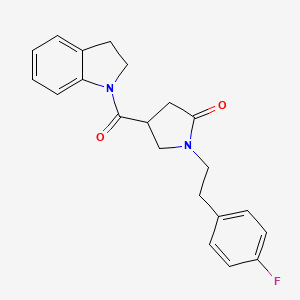
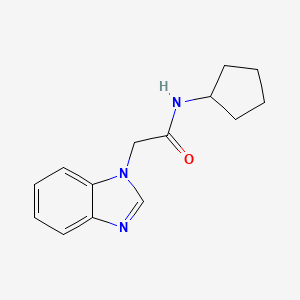
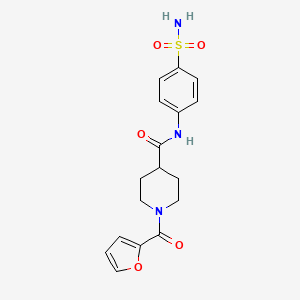
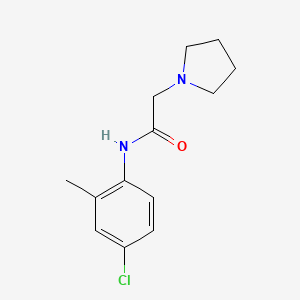
![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
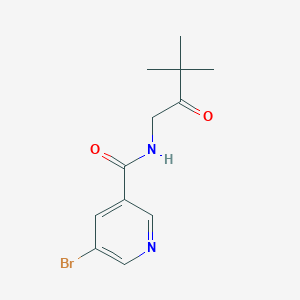
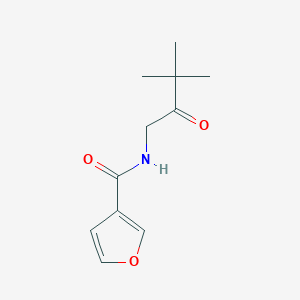
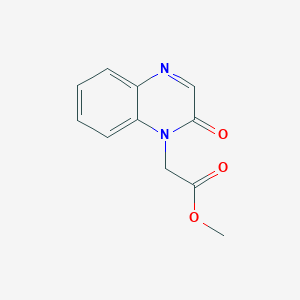

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)
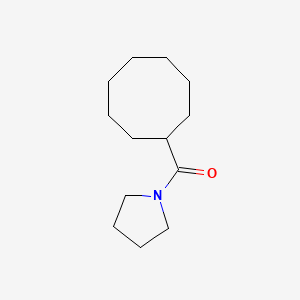

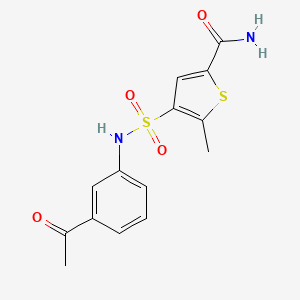
![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)